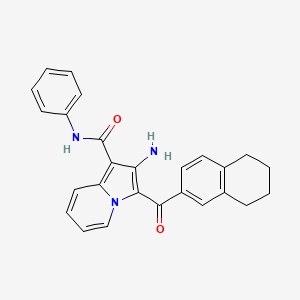
2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an indolizine core (a bicyclic compound made up of a pyridine ring fused to a pyrrole ring), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a tetrahydronaphthalene moiety (a polycyclic compound made up of two fused benzene rings) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves multi-step reactions that create the various rings and attach the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple cyclic structures and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino groups, the phenyl group, and the fused ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the amino groups could make it a base, and the presence of the carbonyl group could make it a potential hydrogen bond acceptor .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties A key area of application for these compounds lies in their synthesis through innovative methodologies. For instance, the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction demonstrates the potential for creating complex molecules efficiently (M. Ziyaadini et al., 2011). Such synthetic strategies are crucial for generating novel compounds with potential applications in pharmaceuticals and materials science.
Anticancer and Antimicrobial Activities The exploration of antineoplastic and antimicrobial properties of new polyfunctionally substituted derivatives reveals significant potential for drug development. Research into tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown promising potency against liver cancer cells (HepG-2), alongside notable antioxidant activity (N. Hamdy et al., 2013). This highlights the therapeutic potential of these compounds against various diseases.
Photoluminescent Materials The development of photoluminescent materials using indolizine derivatives has been reported, with specific compounds exhibiting reversible pH-dependent optical properties. This unusual blue-shifted acid-responsive photoluminescence behavior indicates potential applications in sensor technology and optoelectronic devices (V. Outlaw et al., 2016).
Anticoagulant Screening The chemoselective synthesis of various naphthalene-1-carboxamides has been explored, with some derivatives screened for anticoagulant effects. This research area provides insights into the development of new therapeutic agents for managing blood clotting disorders (T. Nguyen et al., 2017).
Heterocyclic Chemistry The role of cyanoacetamide in heterocyclic chemistry, leading to the synthesis of new benzothiophenes with antitumor and antioxidant activities, showcases the versatility of these compounds in creating bioactive molecules (S. A. Bialy et al., 2011).
Propiedades
IUPAC Name |
2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c27-23-22(26(31)28-20-10-2-1-3-11-20)21-12-6-7-15-29(21)24(23)25(30)19-14-13-17-8-4-5-9-18(17)16-19/h1-3,6-7,10-16H,4-5,8-9,27H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHDQURFOZSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)

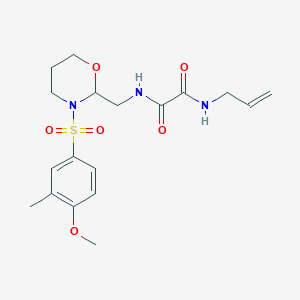
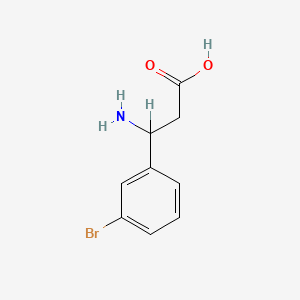
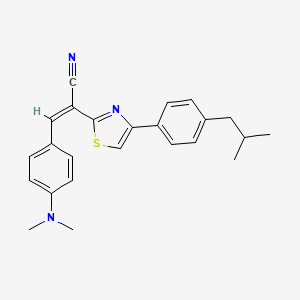
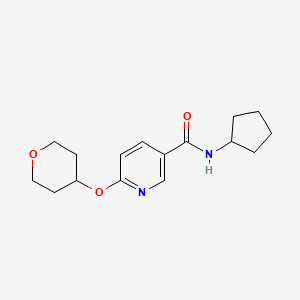
![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)